molecular formula C15H19N3 B382393 4-(Naphthalen-1-ylmethyl)piperazin-1-amine CAS No. 39139-57-6

4-(Naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B382393
CAS No.: 39139-57-6
M. Wt: 241.33g/mol
InChI Key: QNPZOBQZIDXWQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylmethyl)piperazin-1-amine typically involves the reaction of naphthalene-1-carbaldehyde with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylmethyl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-ylmethyl)piperazin-1-amine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The naphthalene group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-ylmethyl)piperazin-1-amine is unique due to the presence of the naphthalene group attached to the piperazine ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-18-10-8-17(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZOBQZIDXWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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